2-methoxy-N-methyl-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide
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Overview
Description
2-METHOXY-N-METHYL-5-({4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, a morpholine sulfonyl group, and a phthalazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-METHYL-5-({4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines and ammonia are alkylated, and nitriles and amides are reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 2-METHOXY-N-METHYL-5-({4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZAMIDE.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like NaBH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, and halogenated derivatives.
Scientific Research Applications
2-METHOXY-N-METHYL-5-({4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-METHOXY-N-METHYL-5-({4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL: Shares structural similarities and is used in similar applications.
4-((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Another related compound with comparable chemical properties.
Uniqueness
2-METHOXY-N-METHYL-5-({4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H29N5O5S |
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Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-methoxy-N-methyl-5-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]benzamide |
InChI |
InChI=1S/C28H29N5O5S/c1-18-8-9-19(16-25(18)39(35,36)33-12-14-38-15-13-33)26-21-6-4-5-7-22(21)27(32-31-26)30-20-10-11-24(37-3)23(17-20)28(34)29-2/h4-11,16-17H,12-15H2,1-3H3,(H,29,34)(H,30,32) |
InChI Key |
ZWLOIGVATMYQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)NC)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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